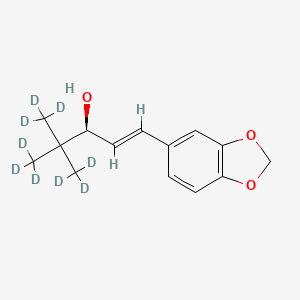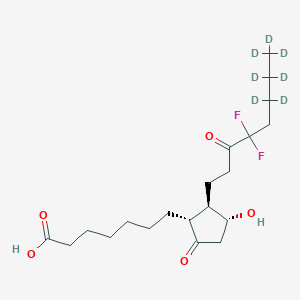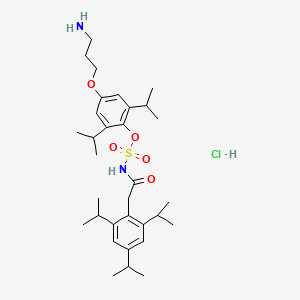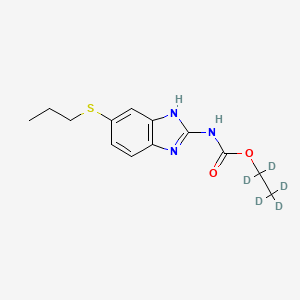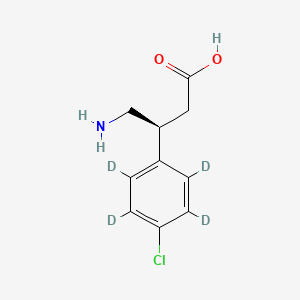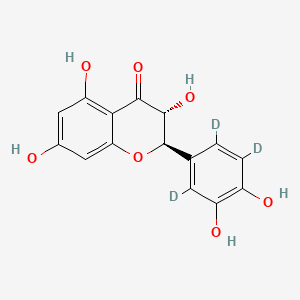
Tazarotenic acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotenic acid-d6 is a deuterium-labeled derivative of Tazarotenic acid, which is the active metabolite of Tazarotene. Tazarotene is a third-generation synthetic retinoid used primarily in the treatment of psoriasis, acne, and sun-damaged skin. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Tazarotenic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium labeling. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tazarotenic acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .
Applications De Recherche Scientifique
Tazarotenic acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of retinoids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and other diseases.
Industry: Utilized in the development of new retinoid-based drugs and formulations.
Mécanisme D'action
The mechanism of action of Tazarotenic acid-d6 involves its binding to retinoic acid receptors (RARs), specifically RARβ and RARγ. This binding leads to the modulation of gene expression, which in turn affects cell differentiation, proliferation, and apoptosis. The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and traceability in studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tazarotenic acid-d6 include other retinoids such as:
Tazarotene: The parent compound of this compound.
Isotretinoin: Another retinoid used in the treatment of severe acne.
Adapalene: A retinoid used for acne treatment with a different receptor binding profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability compared to non-labeled retinoids. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .
Propriétés
Formule moléculaire |
C19H17NO2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |
Clé InChI |
IQIBKLWBVJPOQO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
